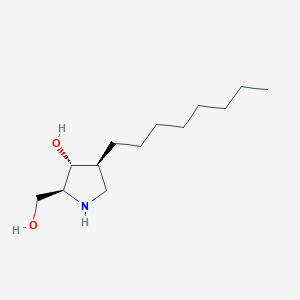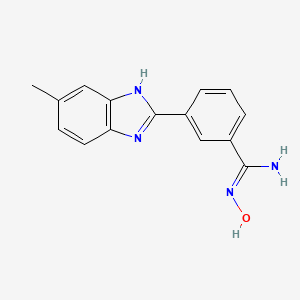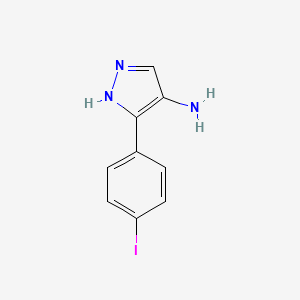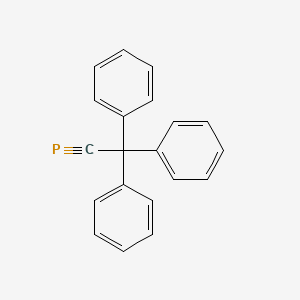![molecular formula C11H15ClN2 B12636862 [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine](/img/structure/B12636862.png)
[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine: is a chemical compound with a unique structure that combines a chloropyridine moiety with a cyclopentylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine typically involves the reaction of 2-chloropyridine with cyclopentylmethanamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. It may interact with specific biological targets, making it a candidate for drug development and other biomedical research .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases .
Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- [1-(2-Chloropyridin-3-yl)cyclopentyl]methanamine
- [1-(2-Chloropyridin-5-yl)cyclopentyl]methanamine
- [1-(2-Chloropyridin-6-yl)cyclopentyl]methanamine
Comparison: Compared to its analogs, [1-(2-Chloropyridin-4-yl)cyclopentyl]methanamine may exhibit unique reactivity and biological activity due to the specific positioning of the chlorine atom on the pyridine ring. This positional difference can influence the compound’s chemical behavior and its interaction with biological targets, making it a distinct and valuable compound for research and development .
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
[1-(2-chloropyridin-4-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C11H15ClN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5,8,13H2 |
InChI Key |
ORBLAAOUMAWVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12636788.png)
![2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636791.png)
![Tert-butyl 2-(oxan-4-ylamino)-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12636797.png)

![Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B12636812.png)
![4-[(Benzyloxy)methyl]-1-(propane-1-sulfonyl)piperidine-4-carbonitrile](/img/structure/B12636815.png)

![8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-](/img/structure/B12636826.png)
![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]dec-4-enal](/img/structure/B12636833.png)
![[(2R,3R,8R,9S,10S,13S,14S)-2,10,13-trimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B12636836.png)



![4-(Hydroxymethyl)-2-methyl-5-[(pentyloxy)methyl]pyridin-3-OL](/img/structure/B12636871.png)
